molecular formula C8H11NO B8617350 5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine

5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine

Cat. No.: B8617350
M. Wt: 137.18 g/mol
InChI Key: ZFSYBODWGHEZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-4H-furo[3,2-d]azepine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a fused furo-azepine structure, a core motif found in compounds studied for their interactions with central nervous system (CNS) targets . Related heterocyclic systems, such as the thieno[3,2-b]azepine analogs, have been identified as potent arginine vasopressin (AVP) antagonists, demonstrating activity at both V1 and V2 receptors, which is relevant for cardiovascular and renal research . Furthermore, structurally similar fused heterocycles have shown promising neurotropic activities in preclinical studies, including anticonvulsant effects by antagonism with pentylenetetrazole (PTZ), as well as anxiolytic and activating behaviors in psychotropic models . The seven-membered azepine ring fused to an aromatic system is a privileged structure in pharmacology, known to confer affinity for a range of neural receptors, including those for dopamine and serotonin . As such, this compound serves as a versatile intermediate or precursor for synthesizing novel bioactive molecules aimed at exploring neurological pathways and developing potential therapeutics for disorders like epilepsy, anxiety, and other CNS conditions . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-furo[2,3-d]azepine

InChI

InChI=1S/C8H11NO/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2

InChI Key

ZFSYBODWGHEZST-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CO2

Origin of Product

United States

Scientific Research Applications

Antagonism of Arginine Vasopressin Receptors

One of the primary applications of 5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine is its role as an antagonist of the arginine vasopressin receptor. This interaction has significant implications for:

  • Fluid Balance Regulation : By inhibiting vasopressin-regulated pathways in the kidneys, the compound promotes increased urine production and decreased water reabsorption. This mechanism is particularly relevant for conditions such as diabetes insipidus and hypertension .

Neurotropic Activity

Recent studies have highlighted the neurotropic activity of this compound. In experimental models involving thiosemicarbazide-induced seizures:

  • The compound demonstrated anticonvulsant effects comparable to established medications like ethosuximide. It significantly increased the latency of seizures in treated subjects .

Anxiolytic Effects

Research indicates that derivatives of this compound exhibit anxiolytic properties:

  • In behavioral tests such as the elevated plus maze and forced swimming test, certain derivatives increased exploratory behavior and reduced anxiety-like responses in animal models .

Several studies have documented the effects and potential applications of this compound:

  • Anticonvulsant Study : In a controlled study involving thiosemicarbazide seizures in rodents, administration of this compound resulted in a significant increase in seizure latency compared to control groups .
  • Anxiolytic Activity Assessment : Behavioral tests showed that specific derivatives enhanced exploratory behavior in anxiety models without sedative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Azepine Derivatives

Thieno[3,2-b]azepine Derivatives

  • Example Compound: 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine (CAS 180340-57-2).
  • Structure: Replaces the oxygen atom in the furo ring with sulfur, forming a thieno-azepine system.
  • Molecular Formula : C₈H₁₁NS (MW: 153.25 ) .
  • Instability during synthesis necessitates rapid derivatization, unlike T4FAT, which is isolable .
  • Applications : Primarily explored as intermediates in vasopressin antagonist development .

Thiazolo[4,5-d]azepine Derivatives

  • Example Compound: 2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine (CAS 86029-68-7).
  • Structure : Incorporates a thiazole ring fused to the azepine.
  • Molecular Formula : C₇H₁₁N₃S (MW: 169.25 ) .
  • Key Differences: The thiazole ring introduces a basic amino group, enhancing solubility in polar solvents. Exhibits antioxidant activity, diverging from T4FAT’s tyrosinase inhibition .

Furo[3,2-c]azepine-4-thione (T4FAT)

  • Structure : Distinctive thioamide group at the 4-position enables copper chelation.
  • Bioactivity: Tyrosinase Inhibition: IC₅₀ = 27.4 µM (vs. kojic acid: 35.7 µM) . Mechanism: Non-competitive inhibition with superior melanogenesis suppression (30× more potent than kojic acid in cellular assays) .
  • Structural Advantage: The thioamide group is critical for copper binding, a feature absent in non-thione azepines .

Structural-Activity Relationship (SAR) Analysis

Table 1: Comparative Analysis of Azepine Derivatives

Compound Class Core Structure Key Substituent Bioactivity IC₅₀/Potency
Furo[3,2-c]azepine-4-thione Furo + thioamide S=O at C4 Tyrosinase inhibition 27.4 µM (IC₅₀)
Thieno[3,2-b]azepine Thieno None Vasopressin antagonism N/A
Thiazolo[4,5-d]azepine Thiazole + azepine NH₂ at C2 Antioxidant N/A

Key SAR Insights:

Thioamide Group : Essential for T4FAT’s copper chelation and tyrosinase inhibition. Removal or replacement (e.g., with NH₂ or O) abolishes activity .

Heteroatom Choice: Oxygen (Furo): Enhances polarity and hydrogen-bonding capacity, critical for enzyme interaction. Sulfur (Thieno/Thiazolo): Increases lipophilicity, favoring membrane penetration but reducing specificity for copper-binding sites .

Ring Size and Saturation : The 7-membered azepine ring provides conformational flexibility, enabling optimal binding to tyrosinase’s active site .

Q & A

Basic: What are the established synthetic routes for 5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine, and how can their efficiency be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or furan derivatives. Optimization can be achieved by:

  • Reaction Condition Screening : Adjusting temperature, solvent polarity, and catalyst loading to enhance yield (e.g., using palladium catalysts for cross-coupling steps) .
  • Purification Techniques : Employing column chromatography or recrystallization to isolate high-purity products, guided by analytical methods like HPLC .
  • Green Chemistry Principles : Substituting hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Advanced: How can computational chemistry methods predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and thermal stability in different solvents (e.g., water vs. THF) to optimize reaction media .
  • Machine Learning (ML) : Train models on existing azepine derivative datasets to forecast reaction outcomes or degradation pathways .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H/13^{13}C NMR to confirm ring fusion patterns and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and detect trace impurities (<0.1%) .
  • Chromatographic Methods : Employ reverse-phase HPLC with UV detection for quantitative purity assessment, referencing pharmacopeial standards for validation .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Meta-Analysis Frameworks : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell lines) .
  • Factorial Experimental Design : Test interactions between variables (e.g., substituent groups, dosage) to isolate bioactive moieties .
  • In Silico Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to validate hypothesized mechanisms against experimental data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How can mechanistic studies elucidate the role of this compound’s fused ring system in pharmacological interactions?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified ring sizes (e.g., 6-membered vs. 7-membered azepines) to assess binding affinity .
  • X-ray Crystallography : Resolve 3D protein-ligand complexes to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
  • Kinetic Isotope Effects (KIE) : Probe reaction mechanisms (e.g., enzyme inhibition) by substituting 1^1H with 2^2H at critical positions .

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